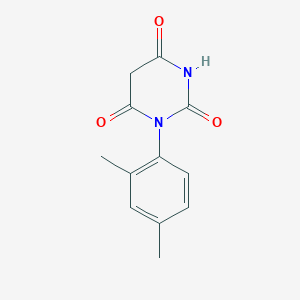

1-(2,4-二甲苯基)嘧啶-2,4,6(1H,3H,5H)-三酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

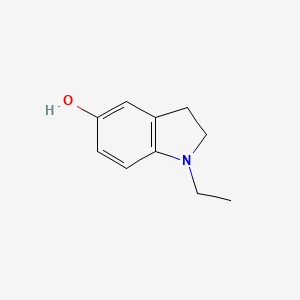

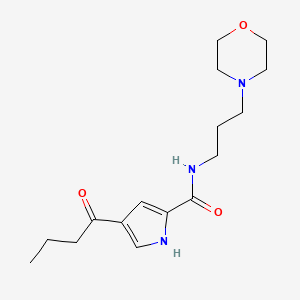

The compound “1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

An efficient method for the synthesis of similar pyrimidine derivatives has been developed by treating 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . The process involves a domino sequence of Michael addition, cyclization, and aerial oxidation .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. The specific structure of “1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” would include additional functional groups attached to the pyrimidine ring .Chemical Reactions Analysis

The synthesis of “1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” involves a series of chemical reactions, including Michael addition, cyclization, and aerial oxidation . These reactions lead to the formation of the pyrimidine ring and the attachment of the 2,4-dimethylphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” would depend on its specific molecular structure. For instance, similar compounds have been described as having interesting properties of free rotation around the bond linking the two heterocyclic moieties .科学研究应用

合成和化学性质

该化合物及其衍生物一直是多种合成方法的研究对象,突出了它们在化学合成中的重要性。小林等人(2000 年)的一项研究展示了使用 1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮一步合成呋喃[2,3-d]嘧啶-2,4(1H,3H)-二酮,展示了该化合物在生产具有潜在生物活性的杂环化合物中的用途 (小林等人,2000 年)。类似地,埃林森等人(2018 年)报道了一种快速高效的“溶剂上”级联组装该化合物与水杨醛,产生具有药理活性片段的衍生物 (埃林森等人,2018 年)。

分子建模和潜在生物活性

该化合物及其衍生物已被探索其潜在的生物应用,特别是在抗癌药物开发领域。例如,桑塔纳等人(2020 年)的一项研究重点介绍了由二甲酮和巴比妥酸合成的色烯衍生物,随后的分子建模研究表明其作为 DNA 插层剂的潜力,使其有资格作为新抗癌药物的先导 (桑塔纳等人,2020 年)。

结构分析和相互作用

对该化合物的衍生物进行了广泛的结构分析,揭示了复杂的分子间相互作用和分子识别的潜力。例如,席尔瓦等人(2005 年)的一项研究深入研究了各种衍生物的结构,发现没有方向特异性的分子间相互作用,但详细说明了分子内氢键的存在,有助于理解这些化合物中的分子排列和相互作用 (席尔瓦等人,2005 年)。

属性

IUPAC Name |

1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-9(8(2)5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDUXFLNNGLJKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CC(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)

![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2406578.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)

![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)